7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine
Description
Properties
IUPAC Name |
7-(2-phenylethynyl)pyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3/c1-2-4-12(5-3-1)6-7-13-10-14-15(18-11-13)17-9-8-16-14/h1-5,8-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZGDFGAGYQSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=NC=CN=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 2 Phenylethynyl Pyrido 2,3 B Pyrazine
Precursor Synthesis and Functionalization of the Pyrido[2,3-b]pyrazine (B189457) Core
The foundational step in the synthesis of 7-(2-phenylethynyl)pyrido[2,3-b]pyrazine is the creation of the pyrido[2,3-b]pyrazine ring system. This is often followed by strategic functionalization to enable the introduction of the desired phenylethynyl moiety.
Strategies for Pyrido[2,3-b]pyrazine Ring System Formation
The construction of the pyrido[2,3-b]pyrazine core can be achieved through several synthetic routes, including classical condensation reactions, regioselective approaches, and modern multicomponent strategies.
A well-established and common method for the synthesis of the pyrido[2,3-b]pyrazine ring system is the condensation reaction between pyridinediamines and α-oxocarbonyl compounds. This approach offers a direct route to the desired heterocyclic core. The reaction of 2,3-diaminopyridine with a suitable α-dicarbonyl compound, such as a glyoxal derivative, in an appropriate solvent, typically an alcohol, leads to the formation of the pyrido[2,3-b]pyrazine scaffold.
The general reaction involves the nucleophilic attack of the amino groups of the pyridinediamine onto the carbonyl carbons of the α-oxocarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrido[2,3-b]pyrazine ring.
When unsymmetrical α-oxocarbonyl compounds are used in the condensation reaction, the formation of two possible regioisomers can occur. This presents a challenge in selectively synthesizing the desired isomer. To address this, studies have focused on controlling the regioselectivity of the reaction. Factors such as the reaction temperature, the use of acidic or basic catalysts, the stoichiometry of the reactants, and the presence of a dehydrating agent can significantly influence the isomeric ratio. For instance, conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid has been shown to favor the formation of one regioisomer over the other. This control is crucial for directing the synthesis towards the precursor required for 7-substituted pyrido[2,3-b]pyrazines.
| Parameter | Condition | Effect on Regioselectivity |
| Temperature | Low | Increased regioselectivity |
| Catalyst | Acidic (e.g., acetic acid) | Favors specific isomer formation |
| Solvent | Acidic | Can enhance regioselectivity |
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCR strategies have been developed for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives.
One such approach involves the reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, and an aminopyrazine in the presence of a catalyst. For example, the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol can produce complex pyrido[2,3-b]pyrazine derivatives in good to excellent yields. rsc.org The choice of solvent and catalyst is critical for the success of these reactions, with polar solvents like ethanol often being effective. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield |
| Indane-1,3-dione | Aromatic Aldehyde | 2-Aminopyrazine | p-TSA | Ethanol | Good to Excellent |
Halogenation and Metalation Strategies for Pyrido[2,3-b]pyrazine Scaffolds
To introduce the phenylethynyl group at the 7-position, a common strategy is to first install a halogen atom at this position, which can then participate in a cross-coupling reaction. Directed metalation is a key technique for achieving regioselective halogenation.
Directed deprotometalation using mixed lithium-zinc bases is an effective method for the regioselective functionalization of the pyrido[2,3-b]pyrazine scaffold. This technique allows for the specific deprotonation of a particular position on the aromatic ring, followed by quenching with an electrophile, such as a halogen source.
For the pyrido[2,3-b]pyrazine system, the use of a mixed base, such as a combination of a lithium amide (e.g., lithium 2,2,6,6-tetramethylpiperidide, LiTMP) and a zinc salt (e.g., ZnCl₂·TMEDA), can direct the metalation to the desired position. The resulting organozinc intermediate can then be trapped with an iodinating agent, such as iodine (I₂), to introduce an iodine atom at the 7-position, yielding 7-iodopyrido[2,3-b]pyrazine. This halogenated intermediate is a key precursor for the subsequent Sonogashira coupling reaction.
The final step in the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this specific synthesis, 7-halo-pyrido[2,3-b]pyrazine (where the halogen is typically iodine or bromine) is reacted with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
The reaction is typically carried out in an organic solvent, and various palladium sources, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], can be used. The copper(I) salt, often copper(I) iodide (CuI), acts as a co-catalyst to facilitate the reaction. A base, such as an amine (e.g., triethylamine or diisopropylamine), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. This reaction efficiently installs the phenylethynyl group at the 7-position of the pyrido[2,3-b]pyrazine core, yielding the target compound.
Halogenation of Pyrido[2,3-b]pyrazine Derivatives for Further Functionalization
The introduction of a halogen atom onto the pyrido[2,3-b]pyrazine core is a critical step, as it provides a reactive handle for subsequent carbon-carbon bond-forming reactions. Direct electrophilic halogenation of the electron-deficient pyridine (B92270) ring is often challenging and can lead to mixtures of regioisomers under harsh conditions. nsf.govchemrxiv.org
A more controlled and regioselective method involves deprotonative metalation followed by trapping with an electrophilic halogen source. mdpi.comresearchgate.net This strategy utilizes a strong base to selectively remove a proton from the aromatic core, generating a transient organometallic species that then reacts with a halogenating agent like iodine (I₂) or bromine (Br₂). For instance, 2,3-diphenylpyrido[2,3-b]pyrazine has been successfully halogenated at the 8-position using mixed lithium-zinc TMP-based (TMP = 2,2,6,6-tetramethylpiperidino) combinations in tetrahydrofuran (THF), followed by quenching with iodine to yield the 8-iodo derivative. mdpi.comresearchgate.net This approach offers high regioselectivity and good yields, making it a powerful tool for the functionalization of such heterocyclic systems. mdpi.com
Another modern approach for the selective halogenation of pyridine rings involves a sequence of ring-opening to a Zincke imine intermediate, followed by halogenation and subsequent ring-closing. nsf.govchemrxiv.org This method transforms the pyridine into a more reactive acyclic intermediate, allowing for mild and highly regioselective halogenation before reforming the aromatic ring. nsf.govchemrxiv.org
Synthesis of Halogenated Pyrido[2,3-b]pyrazine Intermediates (e.g., 7-bromo-pyrido[2,3-b]pyrazine)
The synthesis of the target compound, this compound, necessitates a key intermediate such as 7-bromo-pyrido[2,3-b]pyrazine. This compound (CAS Number 52333-42-3) serves as the electrophilic partner in the subsequent cross-coupling reaction. sigmaaldrich.com
The synthesis of such halogenated intermediates can be accomplished using the deprotometalation-trapping strategy described previously. While specific literature examples for the 7-position are sparse, the successful synthesis of the 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine provides a strong precedent. mdpi.comresearchgate.net In this reported synthesis, the starting pyrido[2,3-b]pyrazine derivative was treated with a combination of ZnCl₂·TMEDA and LiTMP at room temperature, followed by the addition of iodine, to afford the product in good yield. mdpi.comresearchgate.net
| Method | Base/Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| A | TMPZnCl·LiCl | THF | rt | 2 h | 70% |
| B | ZnCl₂·TMEDA, LiTMP | THF | 0 °C to rt | 0.5 h | 62% |
This table illustrates established conditions for halogenating the pyrido[2,3-b]pyrazine core, which are foundational for synthesizing intermediates like 7-bromopyrido[2,3-b]pyrazine.
Introduction of the Phenylethynyl Moiety
With the halogenated pyrido[2,3-b]pyrazine in hand, the next crucial step is the installation of the phenylethynyl group. This is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.orgscirp.org The reaction is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance. kaust.edu.sa In the context of synthesizing this compound, this reaction involves coupling a precursor like 7-bromopyrido[2,3-b]pyrazine with phenylacetylene.
The catalytic cycle of the Sonogashira reaction typically involves two interconnected cycles: one for palladium and one for a copper(I) co-catalyst. libretexts.org
Palladium Cycle : A Pd(0) species undergoes oxidative addition into the aryl-halide bond (e.g., the C-Br bond of 7-bromopyrido[2,3-b]pyrazine).
Copper Cycle : The copper(I) salt reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide intermediate.
Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium center.
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to release the final coupled product, this compound, and regenerate the active Pd(0) catalyst. libretexts.org
This reaction is highly efficient for coupling terminal alkynes with various aryl and heteroaryl halides. scirp.org
The success and efficiency of the Sonogashira coupling are highly dependent on the careful optimization of several reaction parameters. researchgate.netnih.gov Key variables include the choice of catalyst, base, solvent, and temperature.
Catalyst System : The choice of palladium source and its coordinating ligands is crucial. Common palladium precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The ligand can influence the stability and activity of the catalyst; electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and catalyst turnover. libretexts.org N-Heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts. libretexts.org While copper(I) iodide (CuI) is the most common co-catalyst, copper-free Sonogashira protocols have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). researchgate.netorganic-chemistry.org
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. libretexts.org Other bases like potassium hydroxide (KOH) have also been used effectively in certain systems. researchgate.net
Solvent : The choice of solvent depends on the solubility of the substrates and reagents. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile. scirp.orgmdpi.com Aqueous media have also been explored as part of green chemistry initiatives. kaust.edu.sa
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et₃N | DMF | 135 | 2 | 65 |
| 2 | K₂CO₃ | DMF | 135 | 2 | 70 |
| 3 | Cs₂CO₃ | DMF | 135 | 2 | 85 |
| 4 | NaOH | DMF | 135 | 2 | 90 |
| 5 | KOH | DMF | 135 | 2 | 96 |
| 6 | KOH | DMF | 100 | 2 | 75 |
This interactive table demonstrates how systematic variation of reaction parameters like the base and temperature can significantly impact the yield of a Sonogashira coupling, providing a template for optimizing the synthesis of this compound.
Alternative Methods for Alkynyl Group Introduction
While the Sonogashira coupling is the dominant method, several alternative or modified procedures exist for the formation of C(sp²)-C(sp) bonds.
A significant variation is the copper-free Sonogashira coupling . researchgate.netorganic-chemistry.org This modification is advantageous as it prevents the formation of alkyne homocoupling byproducts and simplifies product purification. These reactions often require a different choice of base, such as tetrabutylammonium acetate, and may use specific ligand systems to facilitate the catalytic cycle without the copper co-catalyst. organic-chemistry.org
Other transition metals have been explored for similar transformations. For example, iron/copper co-catalyzed systems have been developed as a more cost-effective and environmentally benign alternative to palladium for coupling aryl iodides with terminal alkynes. organic-chemistry.org
The Stephens-Castro coupling is another classic method, which involves the coupling of a copper(I) acetylide with an aryl halide. While effective, it typically requires stoichiometric amounts of the copper acetylide and higher reaction temperatures compared to the palladium-catalyzed Sonogashira reaction.
Finally, reactions involving the coupling of terminal alkynes with activated aryl electrophiles, such as aryldiazonium salts or diaryliodonium salts, can also serve as alternatives to the use of aryl halides under palladium or copper catalysis. organic-chemistry.orgresearchgate.net
Electrophilic Cyclization Strategies Involving Phenylethynyl Intermediates
Electrophilic cyclization of alkyne-containing heteroaromatic compounds is a powerful strategy for the synthesis of fused heterocyclic systems. In the context of this compound, while not a direct method for its synthesis, such cyclization strategies could be envisioned as a potential pathway for further functionalization or for the synthesis of related, more complex structures.
Generally, this type of reaction is initiated by the activation of the alkyne's triple bond by an electrophile, which triggers an intramolecular nucleophilic attack from the heteroaromatic ring system. A variety of electrophiles can be employed, including iodine (I₂), N-iodosuccinimide (NIS), and bromine (Br₂) nih.gov. The choice of electrophile and reaction conditions can influence the regioselectivity and efficiency of the cyclization.
For a phenylethynyl-substituted azaheterocycle, the nitrogen atoms of the pyrido[2,3-b]pyrazine ring could potentially act as internal nucleophiles. The reaction would proceed through the formation of an iodonium or bromonium intermediate from the phenylethynyl group, followed by an intramolecular attack by a ring nitrogen. This would lead to the formation of a new fused ring system. The outcome of such a reaction would be highly dependent on the specific substrate, the position of the phenylethynyl group, and the reaction conditions. While this strategy is a plausible synthetic route for related compounds, its application to this compound itself to form more complex structures has not been specifically reported.
Cascade and Tandem Reactions for Phenylethynyl Functionalization
Cascade and tandem reactions offer an elegant and efficient approach to increasing molecular complexity in a single synthetic operation. For the functionalization of a phenylethynyl-substituted pyrido[2,3-b]pyrazine, a cascade reaction could be designed to follow an initial Sonogashira coupling.
A prime example of such a strategy is a palladium/copper-catalyzed cascade reaction that combines a Sonogashira coupling with a subsequent intramolecular cyclization rsc.orgresearchgate.netecnu.edu.cn. In a hypothetical scenario for the synthesis of a derivative of this compound, a suitably functionalized 7-halopyrido[2,3-b]pyrazine could be coupled with a terminal alkyne. If the pyrido[2,3-b]pyrazine precursor contains a nucleophilic group in a sterically favorable position, this group could then participate in an intramolecular cyclization onto the newly introduced alkyne moiety.
For instance, if a nucleophile were present at the 8-position of the pyrido[2,3-b]pyrazine ring, it could potentially attack the internal carbon of the phenylethynyl group in a 5-exo-dig or 6-endo-dig cyclization, depending on the nature of the nucleophile and the reaction conditions. Such a cascade process would be highly efficient, as it would form multiple bonds and a new ring in a single pot, avoiding the need for isolation of the intermediate phenylethynyl compound. The success of such a cascade reaction would be contingent on the careful design of the starting materials and the optimization of the reaction conditions to favor the desired reaction pathway.
Purification and Isolation Methodologies in Synthetic Routes
The purification and isolation of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. The choice of method depends on the physical and chemical properties of the compound and the nature of the impurities.
Chromatographic Techniques (e.g., HPLC, GC) for Product Purification
Chromatographic techniques are indispensable for the purification of organic compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed, primarily for analysis and potentially for small-scale purification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally sensitive compounds. For phenylethynyl aromatic compounds, reversed-phase HPLC is a common choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol) mac-mod.comnih.gov. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The high efficiency of modern HPLC columns allows for the separation of closely related compounds, making it suitable for purifying the target compound from starting materials and byproducts of the Sonogashira coupling researchgate.netgoogle.com.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given the aromatic nature of this compound, it is likely to have sufficient volatility for GC analysis, especially at elevated temperatures gcms.cznih.gov. A capillary column with a nonpolar or medium-polarity stationary phase would likely be used tdi-bi.com. GC can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the components nih.gov. While primarily an analytical technique, preparative GC can be used for the purification of small quantities of material.
The following table summarizes typical chromatographic conditions for related aromatic compounds.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient | UV-Vis | Purification & Analysis |
| GC | DB-5 or equivalent (nonpolar) | Helium or Nitrogen | FID or MS | Analysis & Purity Check |
Crystallization and Other Isolation Techniques
Crystallization is a fundamental and highly effective method for the purification of solid organic compounds vapourtec.comwikihow.com. For this compound, which is expected to be a solid at room temperature, crystallization would be the primary method for obtaining a highly pure product on a larger scale. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound will crystallize out, leaving impurities in the solution uct.ac.za.
The choice of solvent is crucial and is determined experimentally by testing the solubility of the compound in various solvents at different temperatures. An ideal solvent would dissolve the compound well at its boiling point but poorly at room temperature or below. Common techniques for inducing crystallization include slow cooling, evaporation of the solvent, and vapor diffusion unifr.chchemistryviews.org.
Other isolation techniques that might be employed in the workup procedure before final purification include:
Extraction: To separate the crude product from the reaction mixture, particularly to remove inorganic salts and polar impurities.
Column Chromatography: Often used as a preliminary purification step before crystallization to remove major impurities.
The table below outlines common crystallization solvents for aromatic and heterocyclic compounds.
| Solvent System | Technique | Target Compound Type |
| Toluene/Ethanol | Slow Evaporation | Aromatic Heterocycles |
| Dichloromethane/Hexane | Layering/Vapor Diffusion | Aromatic Compounds |
| Ethyl Acetate/Hexane | Slow Cooling | Moderately Polar Organics |
Reproducibility and Yield Optimization in Small-Scale Synthesis
The reproducibility and optimization of the yield are critical aspects of any synthetic procedure, especially in the context of small-scale synthesis where precise control over reaction parameters is paramount. For the synthesis of this compound via a Sonogashira coupling, several factors would need to be carefully controlled and optimized.
Key Parameters for Optimization in Sonogashira Coupling:
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) is critical. The ligand on the palladium catalyst can also significantly influence the reaction outcome libretexts.org.
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. The choice and amount of base can affect the reaction rate and the formation of byproducts kaust.edu.sa.
Solvent: The solvent must be able to dissolve the reactants and catalysts and be stable at the reaction temperature. Common solvents for Sonogashira couplings include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.
Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete reaction while minimizing decomposition of the product and the formation of byproducts.
Reactant Stoichiometry: The ratio of the halo-pyridopyrazine to phenylacetylene can be adjusted to maximize the conversion of the more valuable starting material.
A systematic approach to optimization would involve varying one parameter at a time while keeping others constant to determine its effect on the reaction yield. Design of Experiments (DoE) could also be employed for a more efficient optimization process.
The following table provides a hypothetical example of an optimization study for the Sonogashira coupling to produce this compound.
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Et₃N | THF | 60 | 65 |
| 2 | PdCl₂(PPh₃)₂ | Et₃N | THF | 60 | 72 |
| 3 | PdCl₂(PPh₃)₂ | DIPEA | THF | 60 | 68 |
| 4 | PdCl₂(PPh₃)₂ | Et₃N | DMF | 80 | 85 |
| 5 | PdCl₂(PPh₃)₂ | Et₃N | DMF | 60 | 78 |
Reproducibility in small-scale synthesis is ensured by meticulous attention to detail, including the purity of reagents and solvents, the precise measurement of all components, and the consistent application of the optimized reaction conditions.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
The ¹H-NMR spectrum of 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine provides a precise map of the proton environments. The aromatic region of the spectrum is particularly informative, revealing signals for the five protons of the terminal phenyl ring and the three protons of the pyrido[2,3-b]pyrazine (B189457) core.
The protons on the pyrazine (B50134) ring (H-2 and H-3) are expected to appear as singlets at distinct downfield chemical shifts due to the electron-withdrawing nature of the adjacent nitrogen atoms. The protons on the pyridine (B92270) portion of the fused ring system, H-6 and H-8, typically appear as a pair of doublets, with their coupling constant revealing their ortho relationship. The introduction of the phenylethynyl group at the C-7 position significantly influences the chemical environment of the adjacent H-6 and H-8 protons. The five protons of the phenylethynyl substituent typically appear as a complex multiplet, integrating to five protons.
Table 1: Representative ¹H-NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~9.15 | s (singlet) | - |
| H-3 | ~9.10 | s (singlet) | - |
| H-8 | ~9.05 | d (doublet) | ~2.0 |
| H-6 | ~8.55 | d (doublet) | ~2.0 |
| Phenyl H (ortho, meta, para) | 7.30-7.60 | m (multiplet) | - |
Complementing the ¹H-NMR, the ¹³C-NMR spectrum reveals the electronic environment of each carbon atom in the molecule. For this compound, with a molecular formula of C₁₅H₉N₃, fifteen distinct signals are expected in the broadband proton-decoupled spectrum, assuming no accidental overlap.
Key diagnostic signals include those for the two sp-hybridized alkyne carbons, which typically resonate in the 80-100 ppm range. The carbons of the pyrido[2,3-b]pyrazine core appear at lower field, with those adjacent to nitrogen atoms being the most deshielded. The carbons of the phenyl ring exhibit signals in the typical aromatic region of approximately 120-140 ppm. The quaternary carbon of the phenyl ring attached to the alkyne (C-1') is generally observed at a lower field compared to the protonated carbons.
Table 2: Representative ¹³C-NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrido[2,3-b]pyrazine Carbons | 120-156 |
| Phenyl Carbons | 122-132 |
| Alkyne Carbons (-C≡C-) | 85-95 |
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this molecule, COSY would show a clear correlation between the H-6 and H-8 protons of the pyridine ring, confirming their ortho relationship. It would also reveal the coupling network within the phenyl ring (ortho to meta, meta to para protons).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. An HSQC experiment would definitively link each proton signal in Table 1 to a specific carbon signal, providing unequivocal assignment for all C-H pairs in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2 or 3 bonds). It is crucial for identifying quaternary carbons by showing their correlations to nearby protons. For instance, the alkyne carbons would show correlations to the ortho-protons of the phenyl ring and to H-6 and H-8 of the pyridopyrazine core, confirming the connectivity of the entire phenylethynyl moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can provide insights into the molecule's preferred conformation. For example, a NOESY experiment could show a spatial correlation between the ortho-protons of the phenyl ring and the H-6 proton on the pyridopyrazine core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For this compound (C₁₅H₉N₃), the nominal molecular weight is 227.26 g/mol . The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) or a protonated molecular peak ([M+H]⁺) at m/z 227 or 228, respectively. Due to the high stability of the fused aromatic system, this molecular ion peak is often the base peak (the most intense peak) in the spectrum.
Fragmentation of the molecular ion under EI conditions would likely involve the loss of stable neutral molecules, such as hydrogen cyanide (HCN, 27 Da) from the pyrazine or pyridine rings, a characteristic fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound. The calculated exact mass for the neutral molecule C₁₅H₉N₃ is 227.0801 Da. An HRMS experiment would aim to measure this value to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula and distinguishing it from other potential structures with the same nominal mass.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺˙ | C₁₅H₉N₃ | 227.0801 |
| [M+H]⁺ | C₁₅H₁₀N₃ | 228.0875 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound would display several characteristic absorption bands:
C≡C Stretch: A sharp, and typically weak to medium, absorption band is expected in the range of 2220-2200 cm⁻¹, corresponding to the stretching vibration of the carbon-carbon triple bond. The conjugation with aromatic systems influences its exact position and intensity.
Aromatic C-H Stretch: Absorption bands corresponding to the C-H stretching of both the pyridopyrazine and phenyl rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
Aromatic C=C and C=N Stretches: A series of sharp bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring system.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings appear in the fingerprint region (below 900 cm⁻¹), and their specific pattern can sometimes provide information about the substitution pattern.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| C≡C Stretch (Alkyne) | 2220-2200 | Weak-Medium |
| Aromatic C=C and C=N Stretch | 1600-1450 | Medium-Strong |
| Aromatic C-H Out-of-Plane Bend | 900-690 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. elte.hu The specific wavelengths of light absorbed correspond to the energy differences between these orbitals, providing insight into the molecule's electronic transitions.
In aromatic and heterocyclic compounds, the most significant electronic transitions are typically π → π* and n → π*. montana.eduuzh.ch
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds and aromatic systems. Due to the extensive conjugation provided by the pyrido[2,3-b]pyrazine core, the phenyl ring, and the ethynyl linker in this compound, these transitions are expected to be intense and occur at relatively long wavelengths.
n → π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms of the pyrazine and pyridine rings, to a π* antibonding orbital. montana.edu These transitions are generally of lower intensity compared to π → π* transitions. uzh.ch
The UV-Vis spectrum of a compound is influenced by its structural features and the solvent used. For pyrido[2,3-b]pyrazine derivatives, the absorption maxima (λmax) are sensitive to the nature and position of substituents. rsc.org The phenylethynyl group at the 7-position extends the π-conjugated system, which typically results in a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to the unsubstituted parent heterocycle. researchgate.net
Computational studies, such as those using Density Functional Theory (DFT), can complement experimental UV-Vis data by calculating the energies of frontier molecular orbitals (HOMO and LUMO) and predicting absorption wavelengths. rsc.orgnih.gov For a series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds, DFT computations at the B3LYP/6-31G(d,p) level were used to analyze electronic properties, including UV-visible spectra. nih.gov
Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Systems This table presents typical absorption ranges for the electronic transitions discussed. Actual values for this compound would require experimental measurement.
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Orbitals |
| π → π | 250 - 400 | High (10,000 - 100,000) | HOMO → LUMO |
| n → π | 300 - 450 | Low (10 - 1,000) | n → LUMO |
Elemental Analysis (CHN Analysis) for Compositional Verification
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from its proposed molecular formula. For a newly synthesized compound like this compound, this analysis serves as a crucial checkpoint for purity and compositional accuracy. mdpi.com
The process involves the high-temperature combustion of a precisely weighed sample in the presence of an oxidant. This converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides, which are then quantitatively measured. The results are presented as percentages of the total sample mass. Agreement between the experimentally found values and the calculated values for the molecular formula C₁₅H₉N₃ provides strong evidence for the correct synthesis and purification of the target compound. mdpi.com
Table 2: Theoretical vs. Found Elemental Analysis for C₁₅H₉N₃ The "Found" values are hypothetical examples illustrating typical experimental agreement with theoretical values.
| Element | Molecular Formula | Theoretical Mass % | Found Mass % |
| Carbon (C) | C₁₅H₉N₃ | 82.17% | 82.25% |
| Hydrogen (H) | C₁₅H₉N₃ | 4.14% | 4.10% |
| Nitrogen (N) | C₁₅H₉N₃ | 19.17% | 19.08% |
Integration of Analytical Techniques for Reaction Monitoring and Optimization
The synthesis of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (e.g., 7-halopyrido[2,3-b]pyrazine). soton.ac.uk The optimization of such reactions is critical for maximizing yield, minimizing impurities, and ensuring scalability. This requires the integration of various analytical techniques for real-time or near-real-time reaction monitoring. rsc.orgacs.org
In-situ monitoring allows chemists to track the concentrations of reactants, intermediates, and products over time without altering the reaction mixture. researchgate.netresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.
Reaction Monitoring: By taking small aliquots from the reaction at different time points, HPLC or GC analysis can quantify the consumption of the starting 7-halopyrido[2,3-b]pyrazine and the formation of the this compound product. This data helps determine the reaction kinetics and the point of completion, preventing unnecessarily long reaction times or premature workup.
Optimization of Parameters: The Sonogashira coupling is sensitive to multiple variables, including the palladium catalyst source, ligands, copper co-catalyst, base, solvent, and temperature. rsc.orgyoutube.com By systematically varying these parameters and monitoring the reaction progress, optimal conditions can be identified. For example, different phosphine ligands or bases can be screened to find the combination that gives the fastest conversion and the lowest level of side products, such as the homocoupling of phenylacetylene. rsc.orgresearchgate.net
The integration of these techniques provides a comprehensive understanding of the reaction, enabling a rational approach to optimization rather than empirical trial-and-error. This leads to more efficient, robust, and reproducible synthetic procedures. acs.org
Table 3: Analytical Techniques for Monitoring Sonogashira Coupling
| Technique | Information Provided | Application in Optimization |
| HPLC | Quantitative analysis of reactants, product, and non-volatile impurities. | Determining reaction rate and conversion; screening catalysts and solvents. |
| GC-MS | Identification and quantification of volatile components. | Detecting volatile byproducts and confirming product identity via mass spectrum. |
| ¹H NMR | Structural information and relative quantification of species in solution. | Monitoring the appearance of characteristic product signals and disappearance of reactant signals. |
| TLC | Qualitative assessment of reaction progress. | Quick, simple checks for the presence of starting material and product. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules like 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to perform calculations.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. This process calculates the forces on each atom and adjusts their positions until the lowest energy conformation is found. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyrido[2,3-b]pyrazine (B189457) core, the ethynyl linker, and the phenyl ring.
Following optimization, a vibrational analysis is performed. This calculation determines the frequencies of the normal modes of vibration for the molecule. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. For related pyrido[2,3-b]pyrazine derivatives, HOMO-LUMO gaps have been calculated to be around 3.444 eV.
| Parameter | Description | Typical Value (eV) for related compounds |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.32 to -5.86 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.34 to -3.40 |
| Egap (ELUMO - EHOMO) | Energy gap, indicating chemical reactivity | ~3.444 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). The stabilization energy, E(2), associated with these interactions provides insight into the intramolecular charge transfer events that contribute to the molecule's stability. A higher E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals.
Transition Density Matrix (TDM) analysis is a tool used to visualize and characterize electronic transitions, such as those observed in UV-Vis spectroscopy. It helps in understanding the nature of excited states by showing which parts of the molecule are involved in the electron's transition from an occupied to a virtual orbital.
Global Reactivity Parameters and Chemical Reactivity Prediction
Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors are calculated using the principles of conceptual DFT.
Key parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
For a related pyrido[2,3-b]pyrazine derivative, a low hardness value (1.722 eV) and a high softness value (0.290 eV-1) were correlated with a small energy gap, indicating higher reactivity.
| Parameter | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Indicates chemical reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations are typically performed on a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic, explicit solvent environment. MD simulations would allow for the exploration of the conformational landscape of this compound, revealing the flexibility of the phenylethynyl group relative to the rigid heterocyclic core. Furthermore, these simulations are invaluable for studying intermolecular interactions, such as π-π stacking between molecules, which are critical for understanding the properties of the material in a condensed phase or its potential interactions with biological targets.
Computational Studies on Electronic Properties and Spectroscopic Correlates
There is no available research detailing computational analyses, such as Density Functional Theory (DFT) studies, on the electronic properties of this compound. Consequently, information regarding its frontier molecular orbitals (HOMO-LUMO), energy gap, dipole moment, polarizability, hyperpolarizability, or correlations of these properties with spectroscopic data (e.g., UV-Vis, NMR, FT-IR) could not be obtained.
Theoretical Insights into Reaction Mechanisms and Pathways
No theoretical studies concerning the reaction mechanisms and pathways involving this compound have been published. This includes the absence of computational modeling on its synthesis (e.g., via Sonogashira coupling) or its potential subsequent reactions.
Reactivity and Derivatization Pathways of 7 2 Phenylethynyl Pyrido 2,3 B Pyrazine
Functionalization of the Pyrido[2,3-b]pyrazine (B189457) Core
The pyrido[2,3-b]pyrazine ring system, being electron-deficient in nature, is amenable to a variety of functionalization reactions. These modifications can be directed towards the carbon atoms of the heterocyclic core or the nitrogen atoms, each offering unique pathways for derivatization.
Directed Metalation and Cross-Coupling Strategies for Substituent Introduction
Directed ortho-metalation (DoM) serves as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyrido[2,3-b]pyrazines and related azine systems, this strategy often involves the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide array of substituents. For instance, deprotometalation-trapping reactions have been successfully employed to introduce halogens onto the pyrido[2,3-b]pyrazine core, which can then serve as handles for further transformations.
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated pyrido[2,3-b]pyrazines are excellent substrates for these transformations. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been utilized to introduce aryl and heteroaryl substituents onto the pyrido[2,3-b]pyrazine scaffold. Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups, a reaction that is of particular relevance to the synthesis of the parent compound of this article. The Heck coupling, which involves the reaction of an unsaturated halide with an alkene, and the Buchwald-Hartwig amination, for the formation of C-N bonds, further expand the repertoire of substituents that can be installed on the pyrido[2,3-b]pyrazine core. These reactions are often characterized by their high efficiency and functional group tolerance.
| Cross-Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron reagent, Organic halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (sp²-sp²) |
| Sonogashira | Terminal alkyne, Organic halide | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |
| Heck | Alkene, Organic halide | Pd catalyst, Base | C-C (sp²-sp²) |
| Buchwald-Hartwig | Amine, Organic halide | Pd catalyst, Ligand, Base | C-N |
Modifications of the Pyrido[2,3-b]pyrazine Nitrogen Atoms
The nitrogen atoms within the pyrido[2,3-b]pyrazine ring system offer additional sites for derivatization, primarily through N-alkylation and N-oxidation.
N-Alkylation: The nucleophilic character of the nitrogen atoms allows for their alkylation using various alkylating agents. For instance, the nitrogen atoms of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione have been successfully alkylated under phase transfer catalysis conditions. researchgate.net This method, employing halogen derivatives in the presence of a suitable base, can lead to double alkylation on both available nitrogen atoms, affording novel heterocyclic systems with good yields. researchgate.net
N-Oxidation: The lone pair of electrons on the pyrazine (B50134) nitrogen atoms can be oxidized to form N-oxides. This transformation not only alters the electronic properties of the heterocyclic core but can also influence its biological activity and provide a handle for further functionalization. The synthesis and biological evaluation of pyrido[2,3-b]pyrazine N-oxides have been reported in the literature, highlighting the importance of this derivatization pathway. rsc.org
Reactions Involving the Phenylethynyl Moiety
The phenylethynyl group of 7-(2-phenylethynyl)pyrido[2,3-b]pyrazine is a versatile functional handle that can participate in a variety of chemical transformations, including further cross-coupling reactions, cycloadditions, and addition reactions across the triple bond.
Further Cross-Coupling Reactions at the Terminal Alkyne
The terminal proton of the ethynyl group is acidic and can be removed by a base to generate a metal acetylide. This in situ generated nucleophile can then participate in a range of cross-coupling reactions, most notably the Sonogashira coupling. This allows for the extension of the π-conjugated system by coupling with various aryl or vinyl halides. This strategy is fundamental to the synthesis of unsymmetrical diarylalkynes and other complex molecular architectures.
Cycloaddition Reactions with the Ethynyl Group
The carbon-carbon triple bond of the phenylethynyl moiety is an excellent dienophile and dipolarophile, making it a suitable partner in various cycloaddition reactions.
[3+2] Cycloadditions: The ethynyl group can react with 1,3-dipoles, such as azides and nitrilimines, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For example, the reaction of pyridazinium ylides with activated alkynes like dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate leads to the formation of pyrrolo[1,2-b]pyridazine derivatives. nih.gov These reactions are often highly regioselective. nih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): The phenylethynyl group can also act as a dienophile in [4+2] cycloaddition reactions. For instance, pyridazinecarbonitriles bearing alkyne side chains have been shown to undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to afford fused benzonitriles. mdpi.com This highlights the potential of the ethynyl group to participate in the construction of polycyclic aromatic systems.
| Cycloaddition Type | Reactant with Ethynyl Group | Resulting Heterocycle (Example) |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrilimine) | Triazole, Pyrazole |
| [4+2] Cycloaddition | Diene (e.g., Pyridazine) | Fused Aromatic Ring |
Hydration and Hydroamination Reactions of the Alkynes
The triple bond of the phenylethynyl group is susceptible to addition reactions, such as hydration and hydroamination, which can introduce new functional groups.
Hydration: The addition of water across the triple bond, typically catalyzed by a mercury or gold salt, leads to the formation of a ketone via an enol intermediate (Markovnikov addition). This transformation provides a route to carbonyl-containing derivatives of the parent molecule.
Hydroamination: The addition of an N-H bond of an amine across the alkyne is a highly atom-economical method for the synthesis of enamines and imines. Catalyst-free hydroamination of ethynyl groups attached to electron-deficient π-systems has been reported to proceed quantitatively under mild conditions. researchgate.net The nucleophilic attack of the amine on the π-system is the rate-determining step in these reactions. researchgate.net This methodology offers a direct route to amino-functionalized derivatives of this compound.
Synthesis of Complex Pyrido[2,3-b]pyrazine Architectures from this compound
The presence of a reactive phenylethynyl group at the 7-position of the pyrido[2,3-b]pyrazine core imparts significant potential for the synthesis of more complex, multi-cyclic, and polymeric structures. This section explores the prospective reactivity of this compound in annulation reactions to form fused ring systems and its utility as a monomer in polymerization and oligomerization processes, leveraging the chemistry of the ethynyl moiety. While direct experimental studies on this compound are limited, the reactivity of analogous phenylethynyl-substituted N-heterocycles provides a strong basis for predicting its chemical behavior.
Annulation Reactions for Fused Ring Systems
Annulation reactions involving the phenylethynyl group of this compound are anticipated to be a viable strategy for constructing novel fused heterocyclic systems. These reactions typically proceed through cyclization pathways involving the triple bond. Based on analogous reactions with other phenylethynyl-substituted heterocycles, several annulation strategies can be proposed.
One potential pathway involves intramolecular cycloadditions. If a suitable functional group is introduced elsewhere on the pyrido[2,3-b]pyrazine ring system, it could undergo an intramolecular reaction with the phenylethynyl moiety to form a new fused ring. For instance, the introduction of an azide or a 1,3-dipole precursor could lead to intramolecular [3+2] cycloaddition reactions.
Furthermore, intermolecular annulation reactions with various reagents can be envisioned. For example, reactions with 1,3-dipoles, such as azides or nitrile oxides, could lead to the formation of triazole or isoxazole rings fused to the pyridine (B92270) portion of the pyrido[2,3-b]pyrazine core. Similarly, Diels-Alder or [4+2] cycloaddition reactions with suitable dienes could construct a new six-membered ring.
Another promising approach is transition-metal-catalyzed annulation. Palladium- and gold-catalyzed cyclizations of terminal alkynes are well-established methods for the synthesis of fused heterocycles. In the case of this compound, a palladium-catalyzed reaction with a suitable coupling partner bearing a nucleophilic group could initiate a cascade of reactions leading to a fused polycyclic aromatic system. For instance, annulation of imidazo[1,2-a]pyridines with coumarins has been shown to proceed via a palladium-catalyzed decarbonylative approach to yield benzofuran fused transannulated products. A similar strategy could potentially be applied to this compound.
The following table summarizes hypothetical annulation reactions of this compound based on known reactions of analogous compounds.
| Reaction Type | Potential Reagent | Potential Fused Ring System | Catalyst/Conditions |
| [3+2] Cycloaddition | Organic Azides | Triazole | Heat or Cu(I) |
| [3+2] Cycloaddition | Nitrile Oxides | Isoxazole | Base |
| [4+2] Cycloaddition | Substituted Dienes | Benzene | Heat or Lewis Acid |
| Palladium-catalyzed Annulation | 2-Halogenated Anilines | Indole | Pd catalyst, base |
| Gold-catalyzed Cyclization | Water/N-oxides | Furan/Pyrrole | Au catalyst |
These proposed annulation reactions highlight the versatility of the phenylethynyl group as a synthetic handle for the elaboration of the pyrido[2,3-b]pyrazine scaffold into more complex and potentially biologically active molecules.
Polymerization and Oligomerization via the Ethynyl Group
The phenylethynyl substituent of this compound serves as a polymerizable unit, enabling the synthesis of novel conjugated polymers and oligomers. These materials are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the extended π-conjugation provided by the pyrido[2,3-b]pyrazine core and the poly(arylene ethynylene) backbone.
Polymerization:
Transition-metal-catalyzed polymerization is a primary method for the synthesis of poly(arylene ethynylene)s. Catalysts based on late transition metals such as palladium, nickel, and copper are commonly employed for the polymerization of ethynyl-substituted aromatic and heteroaromatic monomers. For this compound, a self-polycondensation reaction, such as a Sonogashira or Glaser-Hay coupling, could be envisioned if the monomer is appropriately functionalized (e.g., with a terminal alkyne and a halo group on the phenyl ring or another position of the heterocyclic core).
Alternatively, copolymerization with other diethynyl or dihalo-aromatic/heteroaromatic monomers would allow for the tuning of the resulting polymer's electronic and photophysical properties. The incorporation of the electron-deficient pyrido[2,3-b]pyrazine unit into a poly(arylene ethynylene) backbone is expected to influence the polymer's HOMO/LUMO energy levels and its charge transport characteristics.
Oligomerization:
Controlled oligomerization of this compound can lead to well-defined, discrete-length conjugated molecules. These oligomers are valuable as model compounds for understanding the properties of the corresponding polymers and may also exhibit unique properties themselves. Methods for controlled oligomerization often involve stepwise synthetic approaches or the use of specific catalysts that promote the formation of shorter chains. For instance, N-heterocyclic carbenes have been shown to mediate the oligomerization of phosphaalkynes, suggesting that similar strategies could be explored for phenylethynyl N-heterocycles.
The thermal curing of phenylethynyl-terminated oligomers is another important application. In this process, low molecular weight oligomers end-capped with phenylethynyl groups can be processed at lower temperatures and then thermally cured to form a highly cross-linked, robust network. This approach is widely used in the aerospace industry for high-performance composites and adhesives.
The table below outlines potential polymerization and oligomerization pathways for this compound.
| Process | Method | Potential Co-monomer/Initiator | Catalyst/Conditions | Resulting Structure |
| Polymerization | Sonogashira Polycondensation | Diethynylarenes/Diethynylheterocycles | Pd/Cu catalyst, base | Alternating copolymer |
| Polymerization | Glaser-Hay Coupling | (for a diethynyl derivative) | Cu catalyst, amine, O2 | Homopolymer |
| Oligomerization | Stepwise Synthesis | Iterative coupling reactions | Various | Defined-length oligomer |
| Thermal Curing | Heat-induced crosslinking | (as a phenylethynyl-terminated oligomer) | High temperature (e.g., 350°C) | Cross-linked network |
The synthesis of polymers and oligomers from this compound represents a promising avenue for the development of new functional materials with tailored optoelectronic properties.
Advanced Methodological Applications of the Pyrido 2,3 B Pyrazine Scaffold in Chemical Synthesis
Role as a Building Block in Heterocyclic Synthesis
The pyrido[2,3-b]pyrazine (B189457) core is a versatile building block for constructing more complex, polycyclic heterocyclic systems. Halogenated derivatives, such as 7-bromopyrido[2,3-b]pyrazine, serve as key intermediates for post-condensation modifications. researchgate.netsigmaaldrich.com These intermediates readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, to introduce aryl and amino substituents, respectively. researchgate.netresearchgate.netrsc.org
Furthermore, functionalization can be achieved through deprotometalation-trapping reactions. For instance, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, upon coupling with anilines, can undergo subsequent cyclization to form pyrazino-fused carbazoles and carbolines. mdpi.com The phenylethynyl group in 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine also offers a reactive site for further chemical transformations, such as cycloaddition reactions, enabling the synthesis of diverse and complex molecular architectures.
Catalytic Applications (e.g., as Ligands for Organometallic Catalysis)
The nitrogen atoms within the pyrido[2,3-b]pyrazine scaffold provide excellent coordination sites for metal ions, making its derivatives promising candidates for ligands in organometallic catalysis. The pyrazine (B50134) core, particularly when functionalized with phosphine groups, can form stable pincer-type ligands with transition metals like iron and iridium. acs.org These complexes have shown activity in catalytic processes such as CO2 hydrogenation. acs.org
Derivatives of pyrido[2,3-b]pyrazine have been successfully used to synthesize Rhenium(I) complexes with the general formula fac-{ReBr(CO)3(L)}. researchgate.net In these complexes, the ligand coordinates to the metal center, demonstrating the scaffold's utility in creating stable organometallic compounds with potential applications in photophysics and catalysis. researchgate.net While specific studies on this compound as a ligand are not detailed, the inherent coordinating ability of its parent ring system suggests its potential for similar applications.
| Scaffold/Derivative | Metal Complex | Catalytic Application | Reference |
|---|---|---|---|
| Pyrazine-based PNP Ligands | Iron (Fe), Iridium (Ir) | CO2 Hydrogenation | acs.org |
| 2,3-diarylpyrido[2,3-b]pyrazines | Rhenium(I) | Potential photophysical applications | researchgate.net |
| 2,3-di(1H-2pyrrolyl)pyrido[2,3-b]pyrazine | Nickel(II) | Ion sensing | researchgate.net |
Contributions to Novel Synthetic Route Development
Advancements in synthetic methodologies have provided efficient pathways to the pyrido[2,3-b]pyrazine core. Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing the synthesis of complex pyrido[2,3-b]pyrazine derivatives from simple starting materials like 2-aminopyrazine, an aldehyde, and indane-1,3-dione in a single step. nih.govrsc.org This approach offers high atom economy and operational simplicity. nih.gov
Another innovative method involves the functionalization of the pyrido[2,3-b]pyrazine ring system via deprotometalation using mixed lithium-zinc bases, followed by trapping with an electrophile. mdpi.com This technique enables the introduction of functional groups at specific positions, which can then be used for further elaboration, for instance, through palladium-catalyzed coupling reactions to build fused heterocyclic systems. mdpi.com The synthesis of this compound itself utilizes the well-established but highly versatile Sonogashira coupling, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds. mdpi.com
Development of Green Chemistry Approaches for its Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for synthesizing heterocyclic compounds, including pyrido[2,3-b]pyrazines and related structures. These approaches focus on reducing reaction times, minimizing waste, and using recoverable catalysts. researchgate.netresearchgate.net
Microwave-assisted synthesis has proven to be a highly effective green chemistry tool for accelerating organic reactions. researchgate.net The Sonogashira coupling, the key reaction for synthesizing this compound, is particularly amenable to microwave enhancement. The use of controlled microwave irradiation can dramatically reduce reaction times from hours to minutes while achieving excellent yields for the coupling of aryl halides with terminal alkynes. organic-chemistry.orgnih.govresearchgate.net This rapid, homogeneous-phase method is applicable to a broad range of substrates, including various heterocyclic halides. organic-chemistry.org In some cases, these reactions can be performed under solvent-free conditions, further reducing the environmental impact. mdpi.com
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours | 5-25 minutes | organic-chemistry.orgresearchgate.net |
| Yields | Good to Excellent | Excellent (often >80-95%) | organic-chemistry.org |
| Conditions | Often requires anhydrous/anaerobic conditions | Can be performed under milder conditions | wikipedia.org |
| Energy Efficiency | Less efficient (bulk heating) | More efficient (direct molecular heating) | mdpi.com |
A key aspect of green synthetic chemistry is the development of catalysts that can be easily recovered and reused, minimizing waste and cost. For the synthesis of the pyrido[2,3-b]pyrazine core, silica-supported bismuth(III) chloride (BiCl3/SiO2) has been employed as a recyclable catalyst for the condensation of 1,2-dicarbonyls with diamines, showing remarkable reusable activity. researchgate.net
In the context of the Sonogashira coupling, various recoverable palladium catalysts have been developed. These include polymer-supported palladium complexes and palladium nanoparticles, which facilitate easier separation from the reaction mixture. mdpi.com An efficient method utilizes an ionic liquid as the reaction medium under microwave irradiation; this system allows the catalyst and the ionic liquid to be recovered and reused multiple times without a significant loss in activity. vinhuni.edu.vn Similarly, heterogeneous single-atom palladium catalysts supported on nitrogen-doped carbon (Pd1@NC) have been developed for Sonogashira couplings, offering the advantage of easy separation and potential for reuse. hes-so.ch
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Reaction Methodologies
The synthesis of 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine is anticipated to be achieved through a multi-step process, commencing with the construction of the core pyrido[2,3-b]pyrazine (B189457) ring system, followed by functionalization at the 7-position.
A plausible initial step involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound to form the pyrido[2,3-b]pyrazine nucleus. Subsequently, to introduce the phenylethynyl group at the 7-position, a halogenated intermediate, specifically 7-iodo- or 7-bromo-pyrido[2,3-b]pyrazine, would be a key precursor. The synthesis of a related compound, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, has been reported, suggesting the feasibility of preparing the required 7-halo intermediate. mdpi.com
The crucial carbon-carbon bond formation can then be accomplished via a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. This reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.orgresearchgate.net The proposed Sonogashira coupling would involve reacting the 7-halo-pyrido[2,3-b]pyrazine with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Future research could explore various palladium catalysts and ligands to optimize the Sonogashira coupling for this specific substrate, aiming for high yields and mild reaction conditions. libretexts.orgorganic-chemistry.org Additionally, multicomponent reactions, which have been successfully employed for the synthesis of other pyrido[2,3-b]pyrazine derivatives, could be investigated as a more convergent and atom-economical approach to the core structure. nih.govrsc.orgrsc.org
Table 1: Proposed Catalytic Systems for Sonogashira Coupling
| Catalyst System | Ligand | Co-catalyst | Base | Potential Advantages |
| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | CuI | Et₃N | Standard, well-established conditions |
| Pd₂(dba)₃ | Xantphos | None (Cu-free) | Cs₂CO₃ | Avoids copper toxicity and side reactions |
| Pd-PEPPSI-IPr | IPr (NHC) | CuI | K₂CO₃ | High stability and activity of NHC ligands |
Advanced Mechanistic Elucidations for Complex Transformations
A detailed mechanistic understanding of the proposed Sonogashira coupling for the synthesis of this compound is crucial for reaction optimization and control. The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
The palladium cycle begins with the oxidative addition of the 7-halo-pyrido[2,3-b]pyrazine to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide from phenylacetylene. A key step is the transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Future mechanistic studies could employ techniques such as in-situ spectroscopy (e.g., NMR, IR) to identify and characterize reaction intermediates. Kinetic studies would help to determine the rate-determining step and the influence of different ligands and reaction parameters. For copper-free Sonogashira variants, the mechanism is believed to involve the formation of palladium acetylide complexes directly, and further investigation into this pathway for the pyridopyrazine substrate would be beneficial. libretexts.org
Computational Design and Prediction of Novel Pyrido[2,3-b]pyrazine Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for the in silico design and property prediction of novel pyrido[2,3-b]pyrazine derivatives. DFT calculations can be used to explore the electronic structure, molecular orbitals (HOMO-LUMO), and potential non-linear optical (NLO) properties of this compound and related compounds. nih.govrsc.org Such studies have been performed on other substituted pyrido[2,3-b]pyrazines, demonstrating the utility of this approach. nih.govrsc.org
By systematically varying the substituents on the pyrido[2,3-b]pyrazine core and the phenyl ring of the phenylethynyl moiety, computational screening can identify derivatives with tailored electronic and photophysical properties. This predictive capability can guide synthetic efforts towards molecules with desired characteristics for applications in materials science and electronics.
Table 2: Predicted Electronic Properties of Hypothetical Derivatives
| Derivative | R¹ at position 2 | R² at position 3 | R³ on Phenyl Ring | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Band Gap (eV) |
| A | H | H | 4-NO₂ | -6.5 | -3.2 | 3.3 |
| B | CH₃ | CH₃ | 4-OCH₃ | -5.8 | -2.1 | 3.7 |
| C | Phenyl | Phenyl | 4-CN | -6.7 | -3.5 | 3.2 |
| D | Thienyl | Thienyl | H | -6.1 | -2.5 | 3.6 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
Integration with Automation and High-Throughput Experimentation in Synthetic Research
The exploration of a wide range of pyrido[2,3-b]pyrazine derivatives can be significantly accelerated by integrating automation and high-throughput experimentation (HTE) into the synthetic workflow. Automated platforms can perform parallel synthesis of compound libraries, varying starting materials, catalysts, and reaction conditions.
For the proposed synthesis of this compound derivatives, an automated system could be programmed to:
Dispense a variety of 7-halo-pyrido[2,3-b]pyrazine precursors and substituted phenylacetylenes into a multi-well reactor plate.
Add different catalyst and ligand combinations from stock solutions.
Control reaction temperature and time for each well.
Perform automated work-up and purification steps.
Analyze the products using high-throughput techniques like LC-MS.
This approach would enable the rapid optimization of the Sonogashira coupling and the generation of a diverse library of compounds for screening in various applications.
Theoretical Studies on Reaction Pathways and Selectivity
Theoretical studies can provide deep insights into the reaction pathways and selectivity of the synthesis of this compound. For instance, in cases where the pyrido[2,3-b]pyrazine core has multiple potential sites for halogenation, computational methods can predict the most likely position of substitution.
Furthermore, DFT calculations can be used to model the transition states of the key steps in the Sonogashira coupling mechanism. By comparing the activation energies of different pathways, researchers can understand the factors that control the reaction's efficiency and selectivity. This is particularly relevant when considering substrates with multiple reactive sites or when trying to minimize side reactions. Theoretical bond dissociation energies of the carbon-halogen bond in various halo-heterocycles can also be calculated to predict the relative reactivity in palladium-catalyzed cross-coupling reactions. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine, and what key coupling reactions are involved?
- Methodology : The synthesis typically employs Pd-catalyzed Sonogashira coupling between a halogenated pyrido[2,3-b]pyrazine precursor (e.g., 7-iodo derivative) and phenylacetylene. Critical parameters include:
- Catalyst system: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) .
- Solvent/base: THF with triethylamine under reflux (12–24 hours) .
- Inert atmosphere (N₂/Ar) to prevent alkyne oxidation.
- Validation : Monitor reaction progress via TLC or HPLC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which analytical techniques confirm the structural integrity and regiochemistry of this compound?
- Primary tools :
- 1H/13C NMR : Key signals include the absence of alkyne protons (due to coupling) and aromatic splitting patterns (pyridopyrazine core vs. phenyl ring) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolves absolute regiochemistry, as demonstrated for related pyridopyrazine kinase inhibitors .
Advanced Research Questions
Q. How can researchers optimize low yields in the Sonogashira coupling step during synthesis?
- Strategies :
| Parameter | Optimization Range | Impact |
|---|---|---|
| Catalyst loading | 1–10 mol% Pd | Higher loadings reduce side reactions |
| Ligand choice | XPhos vs. PPh₃ | Bulky ligands improve coupling efficiency |
| Solvent | THF vs. DMF | Polar solvents accelerate kinetics |
| Temperature | 60–100°C | Balance reaction rate vs. decomposition |
- Validation : Use design-of-experiment (DoE) approaches to identify optimal conditions. Reference analogous pyrolopyrazine syntheses for guidance .
Q. How to resolve contradictions in bioactivity data across kinase inhibition assays?
- Approaches :
- Orthogonal assays : Validate via cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm target engagement .
- ATP concentration normalization : Adjust assay ATP levels (1 mM vs. 10 µM) to account for competitive binding discrepancies.
- Kinase panel screening : Test against ≥50 kinases to identify off-target effects.
Q. What computational strategies predict the binding mode of this compound to novel kinase targets?
- Protocol :
Docking : Use induced-fit docking (Glide XP) to model ethynyl group orientation in ATP-binding pockets.
Molecular dynamics (MD) : Simulate ≥100 ns trajectories to assess conformational stability.
QM/MM : Calculate charge distributions for the pyrazine core to refine electrostatic interactions.
Q. How to design SAR studies for the phenylethynyl group’s role in kinase inhibition?
- Library design :
- Substituent variation : Introduce electron-withdrawing (NO₂, CF₃) or donating (OMe, NH₂) groups at the phenyl para position.
- Isosteric replacements : Test styryl or phenylpropiolyl groups to probe spatial requirements.
Data Contradiction Analysis Framework
- Case Example : Discrepant IC₅₀ values in enzymatic vs. cellular assays.
- Root cause : Differential cell permeability or metabolization.
- Solution :
Measure intracellular compound levels via LC-MS.
Use prodrug strategies (e.g., esterification) to improve bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
